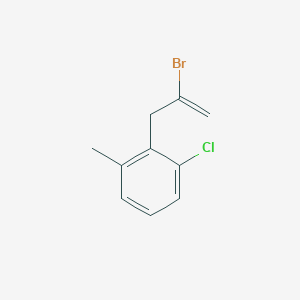

2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoprop-2-enyl)-1-chloro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrCl/c1-7-4-3-5-10(12)9(7)6-8(2)11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEHRKLVEBDAAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Preparations of 2 Bromo 3 2 Chloro 6 Methylphenyl 1 Propene and Its Analogs

Established Synthetic Routes and Optimization Strategies

Established synthetic routes for 2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene and its analogs often rely on multi-step processes involving the formation of key intermediates. These pathways are designed to control the introduction of substituents on both the aromatic ring and the propene chain.

Alkylation and Subsequent Dehydration Pathways

One strategic approach to the synthesis of the target molecule involves the initial construction of the 3-(2-chloro-6-methylphenyl)-1-propene (B3315805) backbone, followed by a selective bromination. This can be conceptualized as an "alkylation" to form the carbon skeleton and a subsequent formal "dehydration" to introduce the double bond and bromine atom.

A plausible pathway commences with the synthesis of the precursor 2-chloro-6-methylbenzaldehyde. This can be achieved through methods such as the nucleophilic aromatic substitution of 2-chloro-6-fluorobenzaldehyde (B137617) with methylmagnesium chloride, followed by hydrolysis, or via the carbonylation of 3-chloro-2-iodotoluene. researchgate.net

With the aldehyde in hand, a Wittig reaction provides a reliable method for the formation of the propene moiety. organic-chemistry.orglumenlearning.commasterorganicchemistry.comwikipedia.orglibretexts.org The Wittig reaction utilizes a phosphonium (B103445) ylide to convert aldehydes or ketones into alkenes, offering excellent control over the location of the double bond. libretexts.org The final step in this sequence is an allylic bromination, which selectively introduces a bromine atom at the 2-position of the propene chain.

Table 1: Proposed Alkylation Pathway via Wittig Reaction and Allylic Bromination

| Step | Reactant | Reagent(s) | Conditions | Product | Yield |

| 1 | 2-chloro-6-methylbenzaldehyde | Methyltriphenylphosphonium bromide, n-Butyllithium | THF, 0 °C to rt | 3-(2-chloro-6-methylphenyl)-1-propene | High |

| 2 | 3-(2-chloro-6-methylphenyl)-1-propene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | CCl₄, reflux | This compound | Good |

This table presents a hypothetical pathway based on well-established organic reactions.

Another established method that can be classified under alkylation pathways is the Grignard reaction. A detailed procedure for the synthesis of the analog 2-Bromo-3-phenyl-1-propene involves the reaction of phenylmagnesium bromide with 2,3-dibromopropene. prepchem.com This method can be adapted for the synthesis of the target compound by using the corresponding Grignard reagent, (2-chloro-6-methylphenyl)magnesium bromide. Optimization of Grignard reactions often involves ensuring anhydrous conditions and may require an excess of the Grignard reagent to account for potential side reactions or decomposition. quora.comrsc.org

Directed Halogenation Techniques for Propene Derivatives

Directed halogenation is a key step in many synthetic routes to this compound. Allylic bromination is a highly effective method for introducing a bromine atom at the carbon adjacent to a double bond. pearson.comchadsprep.com

N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination as it provides a low, constant concentration of bromine, which favors the radical substitution pathway over electrophilic addition to the double bond. libretexts.orgmasterorganicchemistry.com The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN). chadsprep.com The mechanism proceeds through a resonance-stabilized allylic radical, which can, in the case of unsymmetrical alkenes, lead to the formation of regioisomeric products. libretexts.org For 3-(2-chloro-6-methylphenyl)-1-propene, the symmetry of the likely allylic radical intermediate would favor the formation of the desired 2-bromo product.

Table 2: Directed Allylic Bromination

| Reactant | Reagent(s) | Conditions | Product | Selectivity |

| 3-(2-chloro-6-methylphenyl)-1-propene | N-Bromosuccinimide (NBS), AIBN (cat.) | CCl₄, reflux, light irradiation | This compound | High for allylic position |

This table outlines a standard procedure for allylic bromination.

Regioselective and Stereoselective Approaches in Synthesis

For analogs where stereochemistry is a critical factor, highly selective synthetic methods are employed. One such powerful technique is the bromoboration of propyne (B1212725), followed by a palladium-catalyzed cross-coupling reaction. nih.govorganic-chemistry.orgacs.org

This approach begins with the syn-bromoboration of propyne with boron tribromide (BBr₃), which produces (Z)-2-bromo-1-propenyldibromoborane with high selectivity (≥98%). nih.govorganic-chemistry.org This intermediate can be stabilized by conversion to a pinacolboronate. nih.govorganic-chemistry.org The subsequent Negishi coupling with an organozinc reagent, such as (2-chloro-6-methylphenyl)zinc chloride, allows for the introduction of the aryl group, yielding a trisubstituted alkene with a well-defined (Z)-configuration. organic-chemistry.org This method offers excellent control over both the position and the stereochemistry of the substituents on the double bond.

Table 3: Regio- and Stereoselective Synthesis via Bromoboration and Negishi Coupling

| Step | Reactant(s) | Reagent(s) | Conditions | Intermediate/Product | Isomeric Purity | Yield |

| 1 | Propyne | BBr₃ | CH₂Cl₂, -78 °C to rt | (Z)-2-bromo-1-propenyldibromoborane | ≥98% | High |

| 2 | (Z)-2-bromo-1-propenyldibromoborane | Pinacol | rt | (Z)-2-bromo-1-propenyl(pinacolyl)borane | ≥98% | ~85% |

| 3 | (Z)-2-bromo-1-propenyl(pinacolyl)borane, (2-chloro-6-methylphenyl)zinc chloride | Pd catalyst (e.g., Pd(PPh₃)₄) | THF | (Z)-2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene | ≥98% | 73-90% |

This table is based on the reported synthesis of analogous (Z)-trisubstituted alkenes. organic-chemistry.org

Novel and Green Chemistry Protocols for Compound Formation

Recent advancements in synthetic chemistry have focused on the development of more environmentally friendly and efficient methods. These include catalyst-free systems and the use of advanced technologies to enhance reaction rates and purity.

Catalyst-Free Reaction Systems

While many halogenation and cross-coupling reactions rely on catalysts, certain conditions can promote reactions without the need for a metallic catalyst. For instance, some free-radical allylic brominations can be initiated thermally or photochemically, avoiding the use of radical initiators. google.com

Furthermore, the previously mentioned Grignard reaction for the formation of the carbon skeleton is a classic example of a reaction that is inherently catalyst-free in the crucial C-C bond-forming step. The reaction is driven by the nucleophilic character of the organomagnesium reagent. prepchem.com Transition-metal-free cross-coupling reactions of allylic bromides with arylboronic acids have also been reported, offering a greener alternative to some palladium-catalyzed processes. organic-chemistry.org

Advanced Techniques for Yield Enhancement and Purity Control

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. uns.ac.idnih.govbeilstein-journals.orgnih.gov The use of microwave irradiation can lead to significant reductions in reaction times, often from hours to minutes, and can also result in higher yields and purities of the desired products. uns.ac.id This technique relies on the efficient heating of the reaction mixture through the interaction of microwaves with polar molecules. nih.gov

For the synthesis of this compound, microwave assistance could potentially be applied to the Grignard reaction or the Wittig reaction to enhance their efficiency.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical)

| Reaction Step | Heating Method | Reaction Time | Yield |

| Grignard reaction of (2-chloro-6-methylphenyl)magnesium bromide with 2,3-dibromopropene | Conventional (reflux) | 2 hours | Good |

| Grignard reaction of (2-chloro-6-methylphenyl)magnesium bromide with 2,3-dibromopropene | Microwave Irradiation | 10 minutes | Potentially Higher |

This table illustrates the potential advantages of microwave-assisted synthesis based on general findings in the literature. uns.ac.idnih.gov

Research on Synthetic Intermediates and Derivative Synthesis

The synthesis of complex molecules such as this compound and its analogs involves multi-step processes where the characterization of intermediates is crucial for reaction monitoring and final product verification. Furthermore, the exploration of derivatization strategies allows for the creation of diverse chemical libraries and the introduction of functionalities for specific applications.

Characterization of Intermediates via Advanced Spectroscopic Methods

The unequivocal identification of synthetic intermediates is fundamental to confirming reaction progression and understanding mechanistic pathways. Advanced spectroscopic techniques are indispensable tools for elucidating the molecular structure of these transient species. scispace.com Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the connectivity of atoms, functional groups present, and the molecular weight of the compounds. uclouvain.be

In the synthesis of related substituted propenes, such as chalcone (B49325) derivatives, intermediates are rigorously characterized to ensure the desired stereochemistry and substitution patterns. For instance, in the synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, the structure was confirmed using single-crystal X-ray diffraction, which provided precise details on bond angles and lengths. nih.gov Spectroscopic data for analogous compounds synthesized through similar condensation reactions are often reported in detail. nih.gov The synthesis of various halogenated phenylcyanoacrylates, for example, involved characterization by IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm the structure of the products. researchgate.net

Table 1: Illustrative Spectroscopic Data for Characterization of Synthetic Intermediates

| Spectroscopic Method | Intermediate Type | Typical Observations and Interpretations |

|---|---|---|

| ¹H NMR | Substituted Benzaldehyde | Signals in the aromatic region (δ 7-8 ppm) showing splitting patterns consistent with the substitution. A singlet for the aldehyde proton (CHO) around δ 9-10 ppm. |

| ¹³C NMR | Substituted Benzaldehyde | A signal for the carbonyl carbon of the aldehyde around δ 190 ppm. Signals in the aromatic region (δ 120-150 ppm) corresponding to the substituted phenyl ring. |

| IR Spectroscopy | Chalcone Intermediate | A strong absorption band for the C=O (carbonyl) group around 1650-1680 cm⁻¹. Bands corresponding to C=C stretching of the alkene and aromatic ring. |

| Mass Spectrometry (MS) | Final Product Analog | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Isotopic patterns characteristic of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio). |

| ¹H NMR | Allylic Bromide Analog | Signals for vinyl protons (=CH₂) typically in the δ 5-6 ppm range. A signal for the methylene (B1212753) group adjacent to the bromine (-CH₂Br) around δ 4.0 ppm. Aromatic proton signals corresponding to the substituted phenyl ring. |

This table is generated for illustrative purposes based on data for analogous compounds.

Exploration of Derivatization Strategies

The allylic bromide moiety in this compound is a versatile functional group for a variety of derivatization reactions. researchgate.net This allows for the strategic introduction of different atoms and molecular fragments, leading to the synthesis of a library of related compounds with potentially diverse properties. The primary strategies involve nucleophilic substitution reactions where the bromide ion acts as a good leaving group.

One common approach is the alkylation of various nucleophiles. researchgate.net A photocatalytic method has been reported for the allylation of heteroarenes, amines, and alcohols using allylic bromides. researchgate.net Another strategy involves the one-pot synthesis of α-alkyl styrene (B11656) derivatives from related precursors, which proceeds through an intermediate that can react with a broad scope of carbon, nitrogen, oxygen, and sulfur nucleophiles. acs.org This highlights the potential for creating a wide array of derivatives by reacting the target compound with different nucleophilic partners.

Derivatization is also a key strategy in analytical chemistry to enhance the detectability of molecules. libretexts.org For instance, compounds containing carboxylic acid or hydroxyl groups can be derivatized with reagents like p-bromophenacyl bromide (p-BPB). rsc.org This introduces a bromine atom that can be sensitively and selectively detected by techniques such as inductively coupled plasma-mass spectrometry (ICP-MS), allowing for accurate quantification in complex matrices. rsc.org While the target molecule already contains bromine, similar tagging strategies could be employed on its derivatives to introduce other detectable elements or chromophores.

The following table summarizes potential derivatization strategies applicable to allylic bromides like this compound. researchgate.netacs.org

Table 2: Potential Derivatization Strategies and Resulting Products

| Nucleophile Type | Example Nucleophile | Reaction Type | Resulting Derivative Class |

|---|---|---|---|

| O-Nucleophile | Alcohols (R-OH), Phenols (Ar-OH) | Williamson Ether Synthesis | Allylic Ethers |

| N-Nucleophile | Amines (R-NH₂), Anilines (Ar-NH₂) | Nucleophilic Substitution | Allylic Amines |

| S-Nucleophile | Thiols (R-SH), Thiophenols (Ar-SH) | Nucleophilic Substitution | Allylic Sulfides |

| C-Nucleophile | Enolates, Organometallics (e.g., Grignard) | C-C Bond Formation | Substituted Alkenes |

| Heteroarenes | Pyrroles, Indoles | Photocatalytic Allylation | N- or C-Allylated Heterocycles |

This table outlines general derivatization strategies based on the reactivity of allylic bromides.

Computational Chemistry and Theoretical Characterization of 2 Bromo 3 2 Chloro 6 Methylphenyl 1 Propene and Analogs

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the fundamental characteristics of molecules. By solving the Schrödinger equation, albeit with approximations, these techniques can predict a wide range of molecular properties with remarkable accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods are used to determine the optimized geometry of molecules, corresponding to the minimum energy conformation. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles. For analogs of 2-bromo-3-(2-chloro-6-methylphenyl)-1-propene, DFT studies have been successfully employed to predict their geometrical parameters. semanticscholar.org

For instance, in a study on 2,6-dichloro-4-fluoro phenol, DFT calculations using the B3LYP functional and 6-311+G(d,p) basis set were performed to determine its molecular geometry. semanticscholar.org The results indicated a slight distortion of the benzene (B151609) ring from a perfect hexagonal shape due to the presence of substituents. semanticscholar.org Similar studies on other halogenated benzene derivatives have shown that DFT calculations provide geometrical parameters that are in good agreement with experimental data. researchgate.net

Table 1: Representative Geometrical Parameters Calculated by DFT for an Analogous Aromatic Compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.38 - 1.40 | - | - |

| C-Cl | ~1.74 | - | - |

| C-Br | ~1.90 | - | - |

| C-C-C (ring) | - | 118 - 122 | - |

| C-C-Cl | - | ~120 | - |

| C-C-Br | - | ~120 | - |

Note: The data in this table is illustrative and based on typical values for similar compounds, not specific to this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. semanticscholar.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of a molecule's reactivity.

Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for an Analogous Compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity Index (ω) | 2.80 |

Note: The data in this table is illustrative and based on typical values for similar compounds, not specific to this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For aromatic compounds with halogen substituents, the MEP surface often shows negative potential around the electronegative halogen atoms and the π-system of the aromatic ring, while the hydrogen atoms typically exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.eduq-chem.com NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, which is a measure of hyperconjugative interactions. researchgate.net

This analysis can reveal important information about intramolecular charge transfer and the stability of the molecule arising from these interactions. The strength of these interactions is estimated by the second-order perturbation energy, E(2).

Spectroscopic Property Prediction and Conformational Studies

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Theoretical vibrational analysis is a powerful technique for interpreting and assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. researchgate.netsphinxsai.com These calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations. sphinxsai.com

The analysis of the potential energy distribution (PED) for each vibrational mode allows for a detailed assignment of the specific atomic motions that contribute to each peak in the spectrum. mdpi.com This is particularly useful for complex molecules where the vibrational modes can be highly coupled.

Conformational analysis is another important aspect of theoretical studies, especially for flexible molecules. By calculating the relative energies of different conformers, the most stable conformation and the equilibrium distribution of conformers at a given temperature can be determined. This information is crucial for understanding the molecule's structure and reactivity.

Computational Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of NMR chemical shifts through computational methods is a powerful tool in the structural elucidation of organic molecules. For a compound like this compound, density functional theory (DFT) is a commonly employed method to calculate ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on a geometry-optimized structure of the molecule.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used. Furthermore, since experimental NMR spectra are recorded in solution, the inclusion of solvent effects in the calculations is crucial for obtaining results that correlate well with experimental data. This is often achieved using continuum solvation models, such as the Polarizable Continuum Model (PCM).

The chemical shifts of protons and carbons in this compound would be influenced by the electronic effects of its various substituents. The electron-withdrawing nature of the bromine and chlorine atoms, as well as the phenyl ring, would generally lead to a deshielding of nearby protons and carbons, resulting in higher chemical shift values (downfield shifts). Conversely, the electron-donating methyl group would cause a shielding effect, leading to lower chemical shift values (upfield shifts).

For analogous compounds, such as substituted styrenes, computational studies have demonstrated the ability to predict chemical shifts with a good degree of accuracy. These studies often involve correlating calculated shifts with experimental data to validate the computational model.

To illustrate the expected range of chemical shifts for the vinyl protons in similar structures, the following interactive data table presents typical ¹H NMR chemical shift ranges for protons in related chemical environments.

| Proton Type | Typical Chemical Shift Range (ppm) |

| Vinylic (C=CH₂) | 4.5 - 6.5 |

| Benzylic (Ar-CH₂) | 2.2 - 3.0 |

| Aromatic (Ar-H) | 6.5 - 8.0 |

| Methyl (Ar-CH₃) | 2.1 - 2.5 |

This table provides generalized data for analogous structures and not specific calculated values for this compound.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For this compound, an MD simulation would reveal how the molecule behaves in a given environment, such as in a solvent or interacting with other molecules.

The choice of solvent can significantly influence the conformation and behavior of a molecule. lookchem.com MD simulations can model the explicit interactions between the solute (this compound) and individual solvent molecules. This allows for a detailed understanding of how different solvents can stabilize certain conformations of the molecule through interactions like hydrogen bonding or dipole-dipole interactions.

For instance, in a polar solvent, the polar C-Br and C-Cl bonds of the molecule would be expected to interact favorably with the solvent dipoles. These interactions would influence the rotational freedom around the single bonds in the molecule, potentially favoring certain conformations over others. In contrast, in a nonpolar solvent, intramolecular forces and steric effects would play a more dominant role in determining the preferred conformation. The solvation process involves various molecular interactions that are electrostatic in nature, and these can affect the electronic behavior of the molecule. unn.edu.ng

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods, particularly those based on quantum mechanics, can be used to predict the NLO properties of molecules. These properties are related to the molecule's response to a strong electromagnetic field, such as that from a laser.

The key NLO properties include the first hyperpolarizability (β) and the second hyperpolarizability (γ). A large hyperpolarizability value is indicative of a strong NLO response. For organic molecules, a significant NLO response is often associated with the presence of a π-conjugated system and donor-acceptor groups that facilitate intramolecular charge transfer.

In the case of this compound, the phenyl ring and the double bond form a conjugated system. The bromo, chloro, and methyl substituents on the phenyl ring can modulate the electronic properties of this system. While not a classic "push-pull" system designed for optimal NLO response, the substituents do create a degree of electronic asymmetry.

Theoretical studies on styrene (B11656), a basic structural analog, have shown that it possesses a non-zero first-order NLO activity. bohrium.comroyalsocietypublishing.org By extension, the substituted styrene derivative this compound would also be expected to exhibit NLO properties, the magnitude of which would be influenced by its specific substitution pattern.

The following interactive data table presents theoretical NLO data for styrene as a reference point.

| Property | Calculated Value for Styrene |

| Bandgap Energy (Eg) | 5.146 eV bohrium.comroyalsocietypublishing.org |

| Linear Refractive Index (n) | 1.750 bohrium.comroyalsocietypublishing.org |

| First Hyperpolarizability (β) | Non-zero, indicating NLO activity bohrium.comroyalsocietypublishing.org |

This table provides data for the parent analog, styrene, and not specific calculated values for this compound.

Structure Activity Relationship Sar and Mechanistic Biological Studies of 2 Bromo 3 2 Chloro 6 Methylphenyl 1 Propene Derivatives

Molecular Interactions with Specific Biological Targets (Enzymes, Receptors, Nucleic Acids)

While no studies have identified the specific biological targets of 2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene, research on analogous compounds provides insight into potential interactions. For instance, a study on the α,β-unsaturated carbonyl compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (CY3), explored its interactions with several bacterial and fungal enzymes through molecular docking. nih.govnih.gov The identified targets for this related compound included DNA gyrase, glucose 6-phosphate synthase (GlmS), dihydrofolate reductase (DHFR), dehydrosqualene synthase (DHSS), and undecaprenyl pyrophosphate synthase (UDPPS). nih.govnih.gov

Ligand-Protein Binding Affinity and Molecular Docking Simulations

Molecular docking simulations are crucial for predicting the binding affinity and orientation of a ligand within a protein's active site. nih.gov For the related compound CY3, docking studies using AutoDock, Vina, and iGEMDOCK predicted good binding affinity with DHFR and DHSS, showing binding energies of approximately -7.07 kcal/mol and -7.05 kcal/mol, respectively. nih.govnih.gov

In a different study, molecular docking of a rigidified terphenyl structure against the dimeric structure of PD-L1 showed a strong binding affinity of -11.7 kcal/mol. acs.org These computational studies are instrumental in rational drug design, helping to understand how specific chemical features of a molecule contribute to its binding affinity. The presence of halogen atoms like bromine and chlorine can significantly influence these interactions through the formation of halogen bonds and other non-covalent interactions. nih.gov

Binding Affinity of Structurally Related Compounds to Biological Targets

| Compound/Derivative | Biological Target | Predicted Binding Affinity (kcal/mol) | Computational Tool |

|---|---|---|---|

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (CY3) | Dihydrofolate Reductase (DHFR) | -7.07 | AutoDock, Vina, iGEMDOCK |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (CY3) | Dehydrosqualene Synthase (DHSS) | -7.05 | AutoDock, Vina, iGEMDOCK |

| Rigidified Terphenyl Core (containing a bromo-methylphenyl group) | Programmed Death-Ligand 1 (PD-L1) | -11.7 | AutoDock Vina |

Role of Substituents on Molecular Recognition and Mechanistic Biological Activity

In the development of terphenyl-based PD-L1 inhibitors, the systematic modification of substituents was key to optimizing binding affinity. acs.org For instance, the introduction of a methoxy group had a significant impact on binding, and further elongation of an ether substituent led to a decrease in affinity. acs.org This demonstrates that even subtle changes to the substituents on the phenyl rings can dramatically alter the molecule's interaction with its biological target. The specific placement of the chloro and methyl groups on the phenyl ring of this compound would likewise be expected to play a crucial role in its molecular recognition and activity.

Investigation of Molecular Pathways and Cellular Mechanisms (excluding clinical outcomes)

While the molecular pathways affected by this compound are unknown, the targets of related compounds suggest potential areas of influence. The inhibition of enzymes like DHFR by the CY3 compound points to a potential disruption of folate metabolism, which is essential for DNA synthesis and repair in microbial cells. nih.govnih.gov

For the terphenyl-based inhibitors, the target is the PD-1/PD-L1 interaction, a critical checkpoint in the immune response. acs.org By blocking this interaction, these compounds can modulate cellular signaling pathways that regulate T-cell activation. The study of these inhibitors provides a framework for how a molecule with a substituted phenyl ring can influence complex cellular mechanisms. Further research would be necessary to determine if this compound or its derivatives have any activity on these or other molecular pathways.

Research Applications in Advanced Materials and Chemical Synthesis

Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules

There is currently no available scientific literature that specifically details the utilization of 2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene as a key intermediate in the synthesis of complex organic molecules.

Development of Specialty Chemicals with Tailored Properties

Publicly accessible research does not provide information on the use of this compound in the development of specialty chemicals with tailored properties.

Fundamental Insights for Polymer Design and Material Science Applications

There are no published studies that offer fundamental insights into polymer design or material science applications derived from this compound.

Future Research Trajectories and Interdisciplinary Opportunities

Innovations in Environmentally Benign Synthetic Pathways

The synthesis of halogenated organic compounds often relies on traditional methods that can be harsh and environmentally taxing. Future research should prioritize the development of green and sustainable synthetic routes to 2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene.

One promising area is the application of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction rates, improve yields, and reduce the use of hazardous solvents in the synthesis of various organic compounds, including halo-substituted chalcones and bridgehead alkenes. dergipark.org.trrasayanjournal.co.innih.gov Investigating microwave-assisted allylic bromination of a suitable precursor could offer a more efficient and environmentally friendly alternative to conventional heating methods. masterorganicchemistry.comchemistrysteps.com The use of N-Bromosuccinimide (NBS) as a brominating agent, which is easier and safer to handle than liquid bromine, should be explored in these microwave-assisted protocols to further enhance the green credentials of the synthesis. wordpress.com

Furthermore, exploring solid-phase synthesis and the use of recyclable catalysts could significantly reduce waste generation. rasayanjournal.co.in Research into catalytic systems that can be easily recovered and reused would be a significant step towards a more sustainable production process for this and similar compounds.

A comparative analysis of different synthetic approaches is presented in the table below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Conventional Heating | Established methodologies | Optimization of reaction conditions to improve yield and reduce byproducts. |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced solvent use. dergipark.org.trrasayanjournal.co.innih.gov | Development of specific MAOS protocols for the target molecule. |

| Solid-Phase Synthesis | Simplified purification, potential for automation. rasayanjournal.co.in | Design of a suitable solid support and cleavage strategy. |

| Catalytic Methods | Increased efficiency, potential for recyclability. | Identification of novel, efficient, and recyclable catalysts for allylic bromination. |

Integration of Advanced Analytical and Spectroscopic Techniques

A thorough understanding of the structure and properties of this compound is essential for its future development and application. Advanced analytical and spectroscopic techniques will play a crucial role in its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy will be fundamental in elucidating the precise three-dimensional structure of the molecule. aip.org Advanced NMR experiments, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can provide detailed information about the connectivity of atoms and the spatial relationships between different parts of the molecule.

Mass spectrometry (MS) is another critical tool for confirming the molecular weight and fragmentation pattern of the compound. docbrown.info High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition. The presence of both bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which can be used for unambiguous identification. youtube.com

| Analytical Technique | Information Provided | Future Research Application |

| 1D and 2D NMR Spectroscopy | Connectivity, stereochemistry, and conformational analysis. aip.org | Detailed structural elucidation and confirmation of synthesis. |

| High-Resolution Mass Spectrometry | Accurate mass and elemental composition, fragmentation patterns. docbrown.info | Unambiguous identification and impurity profiling. |

| Infrared and Raman Spectroscopy | Vibrational modes and functional group identification. sns.itmdpi.com | Structural confirmation and study of intermolecular interactions. |

| Single-Crystal X-ray Diffraction | Definitive three-dimensional structure. | Determination of the solid-state conformation and packing. |

Refined Computational Models for Predicting Chemical Behavior

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, several computational avenues are worth exploring.

Density Functional Theory (DFT) can be employed to calculate the molecule's optimized geometry, electronic structure, and spectroscopic properties. acs.orgacs.orgresearchgate.netrsc.orgmdpi.com These calculations can aid in the interpretation of experimental spectra and provide insights into the molecule's reactivity. DFT studies can also be used to investigate reaction mechanisms, such as the allylic bromination process itself, to better understand and optimize synthetic routes. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of related compounds to predict their biological activity or toxicity. nih.govnih.govcncb.ac.cnoup.comresearchgate.net By correlating structural features with observed effects, QSAR models can help to prioritize compounds for further testing and guide the design of new molecules with desired properties. Given the presence of halogen atoms, specific QSAR models for halogenated hydrocarbons would be particularly relevant. nih.govnih.govcncb.ac.cnoup.com

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. This can provide insights into its physical properties and potential biological targets.

| Computational Method | Predicted Properties | Potential Impact on Research |

| Density Functional Theory (DFT) | Geometry, electronic structure, spectroscopic properties, reaction mechanisms. acs.orgacs.orgresearchgate.netrsc.orgmdpi.com | Guiding synthesis, interpreting analytical data, predicting reactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity. nih.govnih.govcncb.ac.cnoup.comresearchgate.net | Prioritizing compounds for screening, designing safer chemicals. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, intermolecular interactions. | Understanding physical properties and biological interactions. |

Uncovering Novel Mechanistic Biological Interactions

The structural features of this compound suggest the potential for interesting biological activity. The presence of a reactive allylic bromide moiety makes it a potential alkylating agent, capable of covalently modifying biological macromolecules such as proteins and nucleic acids. The substituted phenyl ring can influence its binding affinity and specificity for biological targets.

Future research should focus on screening this compound for a range of biological activities. Given its structural similarity to some substituted styrenes, which are known to have biological effects, investigating its potential as an antimicrobial, antifungal, or anticancer agent would be a logical starting point. researchgate.netprinceton.edunih.govrsc.orgresearchgate.net

Mechanistic studies will be crucial to understand how this compound exerts its biological effects. This could involve identifying its cellular targets through techniques such as proteomics and genomics. Understanding the specific proteins or pathways that are modulated by this compound could open up new avenues for drug development. The influence of the chlorine and methyl substituents on the biological activity should be systematically investigated by synthesizing and testing analogues with different substitution patterns. eurochlor.org

Interdisciplinary collaboration between chemists and biologists will be essential to fully explore the biological potential of this molecule.

Q & A

Q. What are the key spectroscopic techniques for characterizing 2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene, and how can conflicting spectral data be resolved?

- Methodological Answer : Characterize the compound using IR spectroscopy to confirm carbonyl (C=O) and alkene (C=C) groups, and 1H NMR to resolve proton environments (e.g., aromatic protons, alkene coupling constants). For example, in structurally similar compounds, IR peaks at 1645 cm⁻¹ (C=O) and 1588 cm⁻¹ (C=C) are critical . Conflicting spectral data can arise from solvent effects or impurities; cross-validate with high-resolution mass spectrometry (HRMS) and 13C NMR to resolve ambiguities. Use deuterated solvents for consistency and compare with computational predictions (e.g., DFT-based simulations).

Q. What are the reported physical properties (e.g., melting point, molecular weight) of this compound, and how do experimental measurements align with theoretical predictions?

- Methodological Answer : The molecular weight is calculated as 249.48 g/mol based on its formula (C₁₀H₉BrCl). Experimental melting points for analogs (e.g., 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one: 65–66°C ) can guide expectations. Discrepancies between experimental and theoretical values may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to verify thermal behavior and elemental analysis to confirm purity.

Advanced Research Questions

Q. How does the crystal structure of related bromo-chloro aromatic compounds inform the molecular conformation of this compound?

- Methodological Answer : Analyze single-crystal X-ray diffraction (SC-XRD) data from analogs like 2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one (monoclinic, space group P2₁/c) . Key parameters include bond angles (e.g., C-Br-Cl ~120°) and torsional strains in the propene chain. Compare with density functional theory (DFT) -optimized geometries to identify steric or electronic distortions. For unresolved structures, employ powder XRD paired with Rietveld refinement.

Q. What methodological approaches are recommended for studying the surface adsorption and reactivity of this compound in indoor environments?

- Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR) to track adsorption on indoor surfaces (e.g., glass, polymers) . Monitor degradation pathways under controlled humidity and oxidant exposure (e.g., ozone) via gas chromatography-mass spectrometry (GC-MS) . For reactive intermediates, employ electron paramagnetic resonance (EPR) to detect radical species.

Q. How do structural modifications (e.g., halogen substitution) in analogs affect the reactivity and biological activity of this compound?

- Methodological Answer : Compare with analogs like 2-Bromo-3-(3,5-dichlorophenyl)-1-propene (Cl vs. F substitution) . Halogen position influences electronic effects: ortho-substituents increase steric hindrance, altering nucleophilic attack sites. Use Hammett constants to quantify substituent effects on reaction rates. For biological activity, perform docking studies against target enzymes (e.g., cytochrome P450) and validate with in vitro assays.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or purity levels for this compound?

- Methodological Answer : Re-examine reaction conditions (e.g., solvent polarity, catalyst loading) and purification methods (e.g., column chromatography vs. recrystallization). For purity, cross-check HPLC data with independent techniques like thin-layer chromatography (TLC) or capillary electrophoresis . Contradictions in yields may stem from unoptimized stoichiometry; apply Design of Experiments (DoE) to identify critical variables.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.